
rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride, cis” is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features an oxolane ring with an aminomethyl group and a carboxylic acid group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride, cis” typically involves the following steps:
Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: This step may involve nucleophilic substitution reactions where an amine group is introduced.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Resolution of Racemic Mixture: The racemic mixture can be resolved into its enantiomers using chiral resolution techniques.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the aminomethyl position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biological research, the compound may be used to study enzyme-substrate interactions, particularly those involving chiral centers.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of “rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride, cis” involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl and carboxylic acid groups play crucial roles in binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2R,5R)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride
- (2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride
Uniqueness
The unique stereochemistry of “rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride, cis” distinguishes it from other similar compounds. Its specific configuration may result in different biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C6H12ClNO3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
5-(aminomethyl)oxolane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c7-3-4-1-2-5(10-4)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H |
InChI Key |
ZVOKGKMBTGCGQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1CN)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


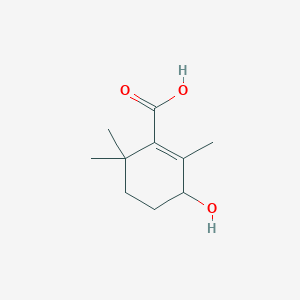
![Ethyl 7-(thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12311292.png)

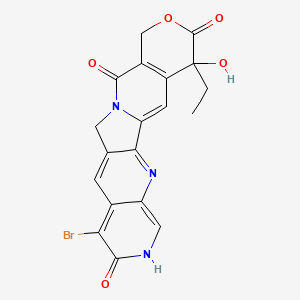
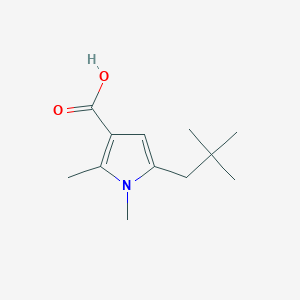
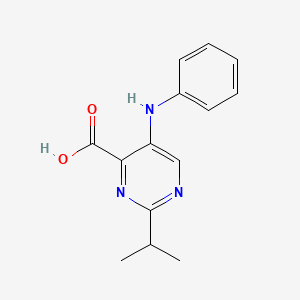
![7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12311339.png)

![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1)](/img/structure/B12311347.png)
methoxy]phenyl}methyl)amine](/img/structure/B12311354.png)
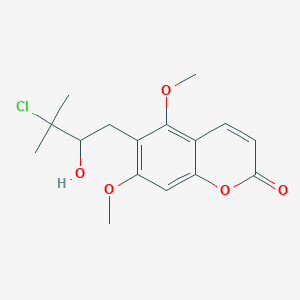
![Bicyclo[3.2.0]heptan-2-one](/img/structure/B12311362.png)
![2-[2-(4-Fluorophenoxy)acetamido]-3-methylbutanoic acid](/img/structure/B12311363.png)

